5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline)
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Overview
Description
5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) is an organic compound with the molecular formula C25H20Br4N4 and a molecular weight of 696.07 g/mol . This compound is characterized by the presence of four bromine atoms attached to aniline groups, which are further connected to a central methane core. It is primarily used in research and development within the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) typically involves the reaction of 2-bromoaniline with a central methane core under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the required specifications for research and development applications .
Chemical Reactions Analysis
Types of Reactions
5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidation states and amine derivatives, respectively .
Scientific Research Applications
5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications
Mechanism of Action
The mechanism of action of 5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) involves its interaction with specific molecular targets and pathways. The bromine atoms and aniline groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-chloroaniline): Similar structure but with chlorine atoms instead of bromine.
5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-fluoroaniline): Similar structure but with fluorine atoms instead of bromine.
5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-iodoaniline): Similar structure but with iodine atoms instead of bromine
Uniqueness
5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. Bromine atoms are larger and more polarizable compared to other halogens, which can influence the compound’s chemical behavior and interactions. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous .
Properties
CAS No. |
1272758-39-0 |
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Molecular Formula |
C25H20Br4N4 |
Molecular Weight |
696.1 g/mol |
IUPAC Name |
2-bromo-5-[tris(3-amino-4-bromophenyl)methyl]aniline |
InChI |
InChI=1S/C25H20Br4N4/c26-17-5-1-13(9-21(17)30)25(14-2-6-18(27)22(31)10-14,15-3-7-19(28)23(32)11-15)16-4-8-20(29)24(33)12-16/h1-12H,30-33H2 |
InChI Key |
ASPKVLUOXOJINS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)Br)N)(C3=CC(=C(C=C3)Br)N)C4=CC(=C(C=C4)Br)N)N)Br |
Origin of Product |
United States |
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